2''-O-beta-L-galactopyranosylorientin
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Overview
Description
2’'-O-beta-L-galactopyranosylorientin: is a flavonoid glycoside extracted from the flowers of Trollius ledebouri . It is known for its anti-inflammatory properties and is a substrate of multidrug resistance protein 2 (MRP2) . This compound is part of the flavonoid family, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’'-O-beta-L-galactopyranosylorientin is primarily extracted from natural sources, specifically the flowers of Trollius ledebouri . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2’'-O-beta-L-galactopyranosylorientin. Most of the available compound is obtained through extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-beta-L-galactopyranosylorientin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
2’'-O-beta-L-galactopyranosylorientin has a wide range of scientific research applications:
Mechanism of Action
The anti-inflammatory effects of 2’'-O-beta-L-galactopyranosylorientin are primarily mediated through its interaction with multidrug resistance protein 2 (MRP2) . This interaction involves transporter-mediated efflux in addition to passive diffusion . The compound also decreases the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .
Comparison with Similar Compounds
Orientin: Another flavonoid glycoside with similar anti-inflammatory properties.
Vitexin: Known for its antioxidant and anti-inflammatory activities.
Isovitexin: Shares structural similarities and biological activities with 2’'-O-beta-L-galactopyranosylorientin.
Uniqueness: 2’'-O-beta-L-galactopyranosylorientin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity . Its interaction with MRP2 also sets it apart from other flavonoid glycosides .
Properties
Molecular Formula |
C27H30O16 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1 |
InChI Key |
QQBFHNKJGBCSLG-KLYXJHKJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
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